6-(Ethylcarbamoyl)pyridine-3-boronic acid

Vue d'ensemble

Description

Synthesis Analysis

Boronic acids, including 6-(Ethylcarbamoyl)pyridine-3-boronic acid, have been widely studied in medicinal chemistry . The synthetic processes used to obtain these active compounds are relatively simple and well known . A key step involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids .Molecular Structure Analysis

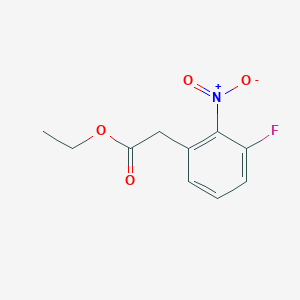

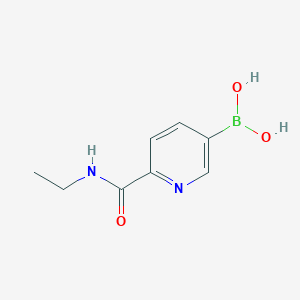

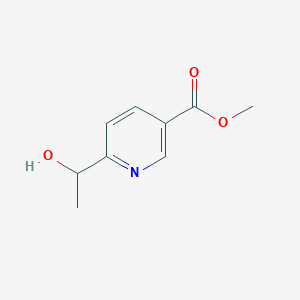

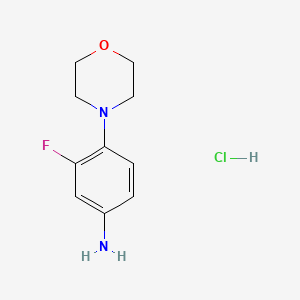

The molecular structure of 6-(Ethylcarbamoyl)pyridine-3-boronic acid is represented by the formula C8H11BN2O3 . More detailed information about its structure can be found on databases like PubChem .Chemical Reactions Analysis

Boronic acids, such as 6-(Ethylcarbamoyl)pyridine-3-boronic acid, are known to participate in various chemical reactions. For instance, they are used in phosphine-free Suzuki-Miyaura cross-coupling reactions . They can also form stable transition complexes with sugars and amino acids .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(Ethylcarbamoyl)pyridine-3-boronic acid can be found in databases like PubChem . It has a molecular weight of 194 g/mol.Applications De Recherche Scientifique

Boronic Acid Derivatives in Biosensors and Chemosensors

Boronic acid derivatives, including those structurally related to "6-(Ethylcarbamoyl)pyridine-3-boronic acid," are pivotal in the development of biosensors and chemosensors. The unique ability of boronic acids to form reversible covalent bonds with diols and polyols underpins their utility in constructing electrochemical biosensors for detecting sugars, glycated hemoglobin, fluoride ions, and other analytes. For example, ferroceneboronic acid and its derivatives are used in creating sensors for glucose and HbA1c, highlighting their potential in non-enzymatic glucose sensors and monitoring blood glucose levels over time (Wang et al., 2014).

Pyridine Derivatives in Medicinal Chemistry

Pyridine derivatives, a category to which "6-(Ethylcarbamoyl)pyridine-3-boronic acid" belongs, are recognized for their wide range of biological activities. They serve crucial roles in medicinal chemistry, offering antifungal, antibacterial, antioxidant, and anticancer properties, among others. These derivatives are noted for their high affinity towards various ions and neutral species, making them highly effective as chemosensors for diverse analytes in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Boronic Acids in Drug Design and Discovery

Boronic acids, including specific derivatives like "6-(Ethylcarbamoyl)pyridine-3-boronic acid," are increasingly incorporated into drug discovery endeavors. Their integration into pharmaceutical compounds is motivated by several desirable properties, such as the potential to enhance drug potency or improve pharmacokinetic profiles. The approval of several boronic acid-based drugs by regulatory authorities underscores their importance in therapeutic applications. These compounds have been explored for their roles in enhancing the effectiveness of drugs and are a subject of ongoing research in medicinal chemistry (Plescia & Moitessier, 2020).

Safety And Hazards

Orientations Futures

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids, it’s likely that research into compounds like 6-(Ethylcarbamoyl)pyridine-3-boronic acid will continue to grow .

Propriétés

IUPAC Name |

[6-(ethylcarbamoyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O3/c1-2-10-8(12)7-4-3-6(5-11-7)9(13)14/h3-5,13-14H,2H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFXJXXKUBFCRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C(=O)NCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Ethylcarbamoyl)pyridine-3-boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B3309936.png)

![Boc-L-Thr[Fmoc-L-Ser(tBu)]-OH](/img/structure/B3309942.png)

![5,7-Dichlorooxazolo[5,4-D]pyrimidine](/img/structure/B3309971.png)

![Benzamide, 3-[[4-[(5-methyl-1H-indazol-4-yl)amino]-2-pyrimidinyl]amino]-](/img/structure/B3309991.png)